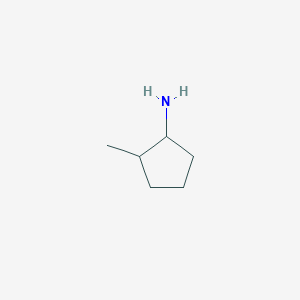

2-Methylcyclopentan-1-amine

Übersicht

Beschreibung

2-Methylcyclopentan-1-amine is a chemical compound that is part of the cycloalkylamine class. While the provided papers do not directly discuss 2-Methylcyclopentan-1-amine, they do provide insights into the synthesis and characterization of structurally related amines, which can be valuable for understanding the chemical behavior and potential applications of 2-Methylcyclopentan-1-amine.

Synthesis Analysis

The synthesis of related amines often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines from allylmercaptan involves several steps, including the formation of intermediates that are confirmed through various analytical techniques such as IR, NMR, and elemental analysis . Similarly, the synthesis of tricyclic amines from acyclic enolizable aldehydes involves a tandem one-pot reaction that includes condensation, cyclization (N-alkylation), and dipolar cycloaddition . These methods highlight the complexity and creativity required in the synthesis of cycloalkylamines and could be adapted for the synthesis of 2-Methylcyclopentan-1-amine.

Molecular Structure Analysis

The molecular structure of amines is crucial in determining their reactivity and potential applications. The papers describe the use of spectroscopic methods such as IR and NMR to confirm the structures of synthesized amines . These techniques are essential for verifying the presence of functional groups and the overall molecular framework, which in the case of 2-Methylcyclopentan-1-amine, would include the cyclopentane ring and the amine group at the first carbon position.

Chemical Reactions Analysis

The chemical reactivity of amines is influenced by the presence of the amino group. The papers discuss the synthesis of amines that may act as free radical scavengers due to their thio and amino groups . Additionally, the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical cycloaddition reaction demonstrates the potential for complex transformations involving amines . These reactions are indicative of the types of chemical processes that 2-Methylcyclopentan-1-amine might undergo, such as radical-based reactions or cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like 2-Methylcyclopentan-1-amine are not directly discussed in the provided papers. However, the properties of amines can generally be inferred based on their molecular structure. Amines are typically basic due to the lone pair of electrons on the nitrogen atom, and their physical properties such as boiling point, solubility, and stability can vary widely depending on the presence of additional functional groups and the overall molecular size. The synthesis and characterization techniques mentioned in the papers are instrumental in determining these properties for newly synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Catalytic Properties and Mechanisms

- Hydrogenolysis and Isomerization Catalyst : 2-Methylcyclopentan-1-amine shows significant relevance in catalysis, particularly in hydrogenolysis of methylcyclopentane and isomerization of 2-methylpentane. Studies on Pt-Ru bimetallic catalysts, involving compounds like 2-methylcyclopentan-1-amine, have shown specific catalytic properties and mechanisms (Díaz et al., 1995).

Synthesis and Transformation

- Synthesis of Bicyclic Amines : This compound has been central to the synthesis of bicyclic amines, which are key in medicinal chemistry. Novel methods involving 2-methylcyclopentan-1-amine derivatives for synthesizing complex amine structures have been developed, contributing to advancements in pharmaceutical and synthetic chemistry (Goh et al., 2014).

- Photochemical Applications : It's also used in photochemical processes to convert certain bicyclic structures to more complex amine building blocks. This application is crucial in creating diverse and structurally complex amines for various scientific and industrial applications (Harmata et al., 2021).

Chemical Analysis and Characterization

- Analytical Techniques : Advanced analytical techniques like mass spectrometry have been utilized to understand the interactions of platinum complexes with analogs of 2-methylcyclopentan-1-amine, aiding in the development of novel compounds and materials (Roos et al., 1974).

Environmental and Energy Applications

- CO2 Capture : A derivative of 2-methylcyclopentan-1-amine, 1,5-diamino-2-methylpentane, has been investigated for CO2 capture in water-gas shift process plants. This demonstrates its potential in environmental applications, particularly in greenhouse gas control (Nwaoha et al., 2019).

Biomedical Research

- Anti-Influenza Virus Activity : Tricyclic compounds derived from 2-methylcyclopentan-1-amine have been researched for their anti-influenza virus activity. This highlights its significance in the development of antiviral drugs and therapeutic agents (Oka et al., 2001).

Catalytic Synthesis

- Synthesis of β-enaminones : Gold(III) N-heterocyclic carbene complexes, including 2-methylcyclopentan-1-amine derivatives, have been employed in the synthesis of β-enaminones from 1,3-dicarbonyl compounds, showing the versatility of this compound in catalytic synthesis (Samantaray et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328377 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylcyclopentan-1-amine | |

CAS RN |

41223-14-7 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)